1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a difluoroethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including metal-catalyzed reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring structure allows for versatile interactions with various biological targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole: Lacks the carboxylic acid group, affecting its reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the difluoroethyl group, resulting in different chemical properties and biological activities.
Uniqueness
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the difluoroethyl group and the carboxylic acid group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-7(8(13)14)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBREVOPWDTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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